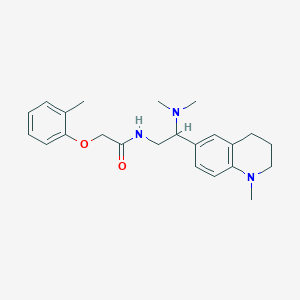
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H30N4O3, indicating a high degree of complexity with multiple functional groups. Its unique structure consists of a tetrahydroquinoline moiety and a dimethylamino group, which may influence its interactions within biological systems .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Moiety : Achieved through hydrogenation processes of quinoline derivatives.
- Introduction of the Dimethylamino Group : Alkylation with dimethylamine under catalytic conditions.
- Coupling with the o-Tolyloxy Acetamide : Final coupling reactions to form the complete structure .
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Modulation : The compound has been shown to modulate enzyme activities through competitive inhibition or allosteric effects. It may interact with proteins involved in neurotransmission and cellular signaling pathways .
- Binding Affinities : Molecular docking studies indicate favorable binding affinities to targets such as acetylcholinesterase, which plays a crucial role in neurotransmitter hydrolysis at synaptic junctions .
Pharmacological Applications
Research indicates that this compound exhibits potential therapeutic effects:
- Neuropharmacology : Studies have demonstrated its ability to influence serotonergic systems, suggesting applications in treating mood disorders .
- Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential use in oncology .
Data Table: Biological Activities
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-17-8-5-6-10-22(17)28-16-23(27)24-15-21(25(2)3)19-11-12-20-18(14-19)9-7-13-26(20)4/h5-6,8,10-12,14,21H,7,9,13,15-16H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLFDMYDHILIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














